molecular formula C13H12ClNOS B116843 (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone CAS No. 50508-60-6

(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone

Cat. No.: B116843
CAS No.: 50508-60-6
M. Wt: 265.76 g/mol
InChI Key: RFCCZAHPNNJKKR-UHFFFAOYSA-N
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Description

“(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone” is a chemical compound that can be used as the raw material for the synthesis of Etizolam, which is an important sedative hypnotic and antidepressant drug .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H12ClNOS, and its molecular weight is 266.77 .

Scientific Research Applications

  • Crystal and Molecular Structures :

    • This compound has been studied for its crystal and molecular structures. It crystallizes in the monoclinic P21/c space group, with intramolecular N–H···O=C hydrogen bonds forming six-membered planar rings that significantly influence its molecular conformation. Such structures have implications in material science and molecular engineering (Kubicki et al., 2012).
  • Density Functional Theory (DFT) and Docking Studies :

    • Novel compounds related to (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone have been synthesized and analyzed using DFT. These studies provide insights into the equilibrium geometry, bonding features, and harmonic vibrational wave numbers, contributing to understanding the structural and electronic properties of these compounds (Shahana & Yardily, 2020).
  • Synthesis and Antimicrobial Activity :

    • Related derivatives have been synthesized and evaluated for antimicrobial and anticancer activity. This shows the potential of such compounds in the development of new pharmaceuticals (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • Antioxidant Activity :

    • Derivatives of this compound have been studied for their in vitro antioxidant activity. This research contributes to the development of new antioxidant agents, which are critical in preventing oxidative stress-related diseases (Reddy et al., 2015).
  • Molecular Docking and Antiviral Activity :

    • Molecular docking studies have been carried out to understand the antiviral activity of compounds related to this compound. These studies are important for the development of new antiviral drugs (FathimaShahana & Yardily, 2020).

Properties

IUPAC Name

(2-amino-5-ethylthiophen-3-yl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c1-2-8-7-10(13(15)17-8)12(16)9-5-3-4-6-11(9)14/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCCZAHPNNJKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90523879
Record name (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50508-60-6
Record name (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone and how does its molecular conformation contribute to its potential activity?

A1: this compound crystallizes in the monoclinic P21/c space group. [] Its unit cell parameters are a = 10.6092(8) Å, b = 10.8355(8) Å, c = 11.1346(9) Å, β = 98.643(6)°. [] A key structural feature is the intramolecular N–H···O=C hydrogen bond, which forms a six-membered planar ring within the molecule. [] This hydrogen bond significantly influences the molecule's conformation, potentially contributing to its ability to interact with the target receptor. [] Further research is needed to fully elucidate the structure-activity relationship and confirm its interaction with the human A1 adenosine receptor.

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